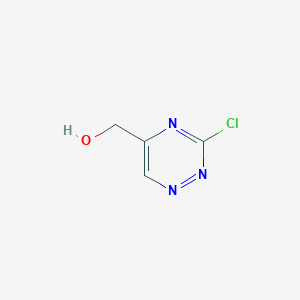
(3-Chloro-1,2,4-triazin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-1,2,4-triazin-5-yl)methanol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a chlorine atom and a hydroxymethyl group in the triazine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1,2,4-triazin-5-yl)methanol typically involves the nucleophilic substitution of cyanuric chloride. Cyanuric chloride, a triazine derivative, undergoes sequential nucleophilic substitution reactions with various nucleophiles to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using cyanuric chloride as the starting material. The process can be optimized for higher yields and purity by employing microwave-assisted synthesis or other advanced techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-1,2,4-triazin-5-yl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, solvents such as dioxane or dichloroethane, and catalysts like transition metals for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an aminotriazine derivative .
Applications De Recherche Scientifique
(3-Chloro-1,2,4-triazin-5-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Chloro-1,2,4-triazin-5-yl)methanol involves its interaction with specific molecular targets. The chlorine atom and hydroxymethyl group enable the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of (3-Chloro-1,2,4-triazin-5-yl)methanol.
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents, such as amino or alkyl groups.
Tetrazines: Heterocyclic compounds with four nitrogen atoms, exhibiting similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other triazine derivatives . The presence of both a chlorine atom and a hydroxymethyl group allows for versatile chemical transformations and applications .
Propriétés
Formule moléculaire |
C4H4ClN3O |
|---|---|
Poids moléculaire |
145.55 g/mol |
Nom IUPAC |
(3-chloro-1,2,4-triazin-5-yl)methanol |
InChI |
InChI=1S/C4H4ClN3O/c5-4-7-3(2-9)1-6-8-4/h1,9H,2H2 |
Clé InChI |
OXHNETQMCJUIGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=N1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
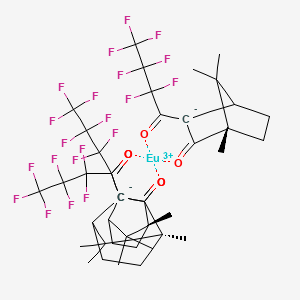
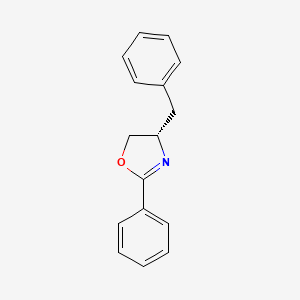
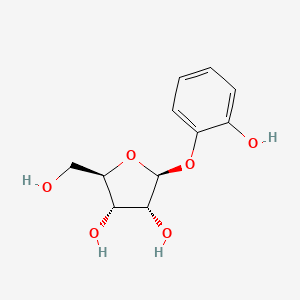
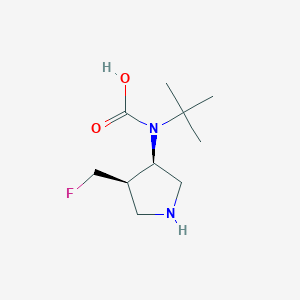
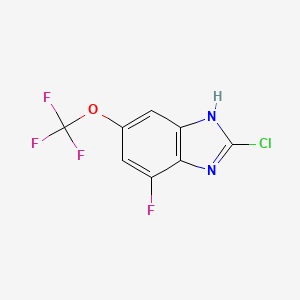
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)


![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)

![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)

